2-Chloro-N4-methylpyrimidine-4,5-diamine

Physicochemical profiling Medicinal chemistry Lead optimization

2-Chloro-N4-methylpyrimidine-4,5-diamine (CAS 17587-95-0) is a heterocyclic aromatic compound belonging to the 4,5-diaminopyrimidine class, with the molecular formula C₅H₇ClN₄ and a molecular weight of 158.59 g·mol⁻¹. It features a chlorine atom at the C2 position and a methylamino substituent at the N4 position of the pyrimidine ring, yielding a calculated LogP of 1.41 and a topological polar surface area of 63.8 Ų.

Molecular Formula C5H7ClN4
Molecular Weight 158.59 g/mol
CAS No. 17587-95-0
Cat. No. B097398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N4-methylpyrimidine-4,5-diamine
CAS17587-95-0
Molecular FormulaC5H7ClN4
Molecular Weight158.59 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC=C1N)Cl
InChIInChI=1S/C5H7ClN4/c1-8-4-3(7)2-9-5(6)10-4/h2H,7H2,1H3,(H,8,9,10)
InChIKeyVDGJDQNGSRECJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N4-methylpyrimidine-4,5-diamine (CAS 17587-95-0): A Dual-Functional Synthetic Intermediate for Kinase-Targeted Heterocyclic Libraries


2-Chloro-N4-methylpyrimidine-4,5-diamine (CAS 17587-95-0) is a heterocyclic aromatic compound belonging to the 4,5-diaminopyrimidine class, with the molecular formula C₅H₇ClN₄ and a molecular weight of 158.59 g·mol⁻¹ . It features a chlorine atom at the C2 position and a methylamino substituent at the N4 position of the pyrimidine ring, yielding a calculated LogP of 1.41 and a topological polar surface area of 63.8 Ų . The compound is primarily employed as a versatile synthetic building block for constructing fused purine systems, kinase inhibitor scaffolds, and mutant-isocitrate dehydrogenase (mt-IDH) inhibitor candidates, as evidenced by its inclusion in multiple patent families from leading pharmaceutical organizations [1][2]. Commercially, it is available from specialty chemical suppliers at purities of ≥95% (typically 95–97%), with batch-specific analytical characterization including NMR, HPLC, and GC .

Why 2-Chloro-N4-methylpyrimidine-4,5-diamine Cannot Be Replaced by Des-Chloro, Des-Methyl, or Regioisomeric Analogs


Attempts to substitute 2-Chloro-N4-methylpyrimidine-4,5-diamine with its closest commercially available analogs—2-Chloro-4,5-diaminopyrimidine (CAS 14631-08-4), N4-Methylpyrimidine-4,5-diamine (CAS 13784-17-3), or 6-Chloro-N4-methylpyrimidine-4,5-diamine (CAS 52602-68-3)—introduce measurable and functionally consequential divergences in physicochemical properties, synthetic reactivity, and downstream biological target engagement. The combined 2-chloro + N4-methyl substitution pattern is not simply additive; the chlorine at C2 provides a specific leaving group for nucleophilic aromatic substitution (SNAr) chemistry with distinct positional reactivity compared to C4/C6 halogens [1], while the N4-methyl group simultaneously modulates hydrogen-bond donor count (2 vs. 3 for the des-methyl analog), lipophilicity (ΔLogP ≈ +0.6), and steric environment at the 4-position . The des-chloro analog N4-methylpyrimidine-4,5-diamine is a reported GSK3-β inhibitor (Ki = 99 nM) [2] but lacks the chlorine handle essential for further diversification; conversely, 2-Chloro-4,5-diaminopyrimidine retains the chlorine but loses the N4-methyl group, altering both physicochemical properties and the hydrogen-bonding pharmacophore required for kinase hinge-region recognition in downstream products . The 6-chloro regioisomer places the leaving group at a position with different SNAr reactivity, leading to divergent regiochemical outcomes in cyclization and cross-coupling reactions [1]. These differences are sufficient to render analog substitution unsuccessful without complete re-optimization of synthetic routes and biological activity profiles.

Quantitative Differentiation Evidence for 2-Chloro-N4-methylpyrimidine-4,5-diamine Against Closest Analogs


Physicochemical Property Differentiation: LogP, Boiling Point, and Hydrogen-Bond Donor Count Relative to Des-Methyl and Des-Chloro Analogs

2-Chloro-N4-methylpyrimidine-4,5-diamine exhibits a measured LogP of 1.41, a boiling point of 387.4 °C (at 760 mmHg), a density of 1.447 g/cm³, and 2 hydrogen-bond donors . In comparison, the des-methyl analog 2-Chloro-4,5-diaminopyrimidine (CAS 14631-08-4) has a predicted density of 1.564 g/cm³, a boiling point of 417.9 °C, and 3 hydrogen-bond donors , while the des-chloro analog N4-Methylpyrimidine-4,5-diamine (CAS 13784-17-3) has a density of 1.271 g/cm³ and a boiling point of 312.4 °C . The N4-methyl group in the target compound thus reduces the HBD count by one relative to the des-methyl analog while increasing LogP by approximately 0.6 units compared to the des-chloro analog (calculated LogP ~0.8), conferring measurably distinct permeability and solubility characteristics relevant to downstream drug candidate optimization .

Physicochemical profiling Medicinal chemistry Lead optimization

Regiochemical Reactivity Differentiation: C2-Chloro vs. C6-Chloro Positional Selectivity in Nucleophilic Aromatic Substitution (SNAr)

In pyrimidine systems, the reactivity of halogen leaving groups toward nucleophilic aromatic substitution follows the established rank order C4/C6 > C2, with the C2 position being substantially less activated for SNAr displacement [1]. The target compound 2-Chloro-N4-methylpyrimidine-4,5-diamine places the chlorine exclusively at the C2 position, whereas the regioisomeric analog 6-Chloro-N4-methylpyrimidine-4,5-diamine (CAS 52602-68-3) places it at the more reactive C6 position . This positional difference means that under identical SNAr conditions, the 6-chloro isomer undergoes nucleophilic displacement at significantly faster rates, and the two isomers yield structurally distinct products when subjected to the same nucleophile [1]. The C2 chlorine in the target compound serves as a controlled, less reactive handle suitable for sequential functionalization strategies where regiochemical precision is required, as demonstrated in the patented synthesis of 2-chloro-9-methyl-7H-purin-8(9H)-one (CAS 1273315-11-9) via carbonylative cyclization with CDI .

Synthetic chemistry SNAr regioselectivity Heterocycle functionalization

Patented Synthetic Utility: Documented Intermediate in Mutant-IDH Inhibitor and Kinase Inhibitor Patent Families

2-Chloro-N4-methylpyrimidine-4,5-diamine is explicitly recited as a synthetic intermediate in US Patent US-10294206-B2 (and related family members US-10577329-B2, US-2016311774-A1, US-2018141910-A1, US-2019202790-A1), which disclose fused-bicyclic aryl quinolinone derivatives as mutant-isocitrate dehydrogenase (mt-IDH) inhibitors . These patents, assigned to a major pharmaceutical organization with a priority date of April 21, 2015, describe the compound as a key building block for constructing the pyrimidine core of the inhibitor scaffold. Additionally, the compound appears as a chemical intermediate in JP2008504281A, which claims compounds and compositions as protein kinase inhibitors [1]. By contrast, the des-methyl analog 2-Chloro-4,5-diaminopyrimidine and the des-chloro analog N4-Methylpyrimidine-4,5-diamine are not listed as intermediates in these specific patent families, highlighting the unique synthetic role conferred by the dual 2-chloro + N4-methyl substitution pattern [2].

Patent analysis Synthetic intermediate Oncology therapeutics

Downstream Product Potency: Conversion to the Brain-Penetrant LRRK2 Inhibitor HG-10-102-01 (IC50 = 20.3 nM WT / 3.2 nM G2019S)

2-Chloro-N4-methylpyrimidine-4,5-diamine serves as the direct synthetic precursor to HG-10-102-01 (CAS 1351758-81-0), a potent, selective, and brain-penetrant inhibitor of leucine-rich repeat kinase 2 (LRRK2) [1]. HG-10-102-01 exhibits an IC50 of 20.3 nM against wild-type LRRK2 and 3.2 nM against the pathogenic G2019S mutant, and is capable of inhibiting LRRK2 Ser910/Ser935 phosphorylation in mouse brain following intraperitoneal delivery at doses as low as 50 mg/kg [2][3]. The 2-chloro substituent on the precursor is essential for the final C2-anilino substitution that generates the active pharmacophore; the des-chloro analog N4-methylpyrimidine-4,5-diamine (which is itself a GSK3-β inhibitor with Ki = 99 nM) cannot access this LRRK2-active chemotype through the same synthetic sequence [4]. This demonstrates that the chlorine atom is not merely a synthetic handle but a critical structural prerequisite for accessing a distinct and therapeutically relevant biological target space.

LRRK2 Parkinson's disease Kinase inhibitor Brain penetration

Synthetic Accessibility and Commercial Sourcing: Purity Specifications and Vendor Availability Relative to Analogs

2-Chloro-N4-methylpyrimidine-4,5-diamine is commercially stocked by multiple global suppliers with documented purity specifications: ≥95% (Sigma-Aldrich/Life Chemicals Inc.), 97% (Bidepharm, Leyan), and 95% (AKSci, Fluorochem) . Pricing at the 1-gram scale ranges from approximately $784 (AKSci) to ¥6,996 (Fluorochem, ~$970 USD equivalent) . In comparison, the des-methyl analog 2-Chloro-4,5-diaminopyrimidine (CAS 14631-08-4) requires storage under inert gas at 2–8 °C and has a melting point of 220 °C with decomposition, indicating lower thermal stability . The des-chloro analog N4-Methylpyrimidine-4,5-diamine (CAS 13784-17-3) has a higher melting point (207–210 °C without decomposition) but lacks the synthetic versatility of the chlorine handle . The 6-chloro regioisomer (CAS 52602-68-3) is available at 98% purity from Aladdin but with lead times of 8–12 weeks, compared to generally shorter lead times (1 week) for the target 2-chloro compound .

Chemical sourcing Supply chain Quality specifications

GSK3-β Activity Profile of the Des-Chloro Analog Highlights the Pharmacological Consequence of Chlorine Removal

The des-chloro analog N4-Methylpyrimidine-4,5-diamine (CAS 13784-17-3) is a documented inhibitor of glycogen synthase kinase-3 beta (GSK3-β) with a Ki of 99 nM, binding to the ATP-binding site [1]. While direct GSK3-β inhibition data for 2-Chloro-N4-methylpyrimidine-4,5-diamine itself is not publicly available in curated databases, the introduction of the chlorine at C2 is known to redirect synthetic elaboration toward distinct kinase targets (LRRK2, mutant IDH) rather than GSK3-β [2]. This target-class switch—from GSK3-β (des-chloro) to LRRK2 and mt-IDH (via chlorinated downstream derivatives)—illustrates how the chlorine atom functions as a critical determinant of biological target space. For research programs specifically requiring GSK3-β tool compounds, the des-chloro analog may be appropriate; for programs targeting LRRK2 in Parkinson's disease or mt-IDH in oncology, only the 2-chloro compound provides the requisite synthetic entry point [3].

GSK3-beta Kinase selectivity Structure-activity relationship

High-Confidence Application Scenarios for 2-Chloro-N4-methylpyrimidine-4,5-diamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Brain-Penetrant LRRK2 Inhibitors for Parkinson's Disease Research

This compound is the requisite starting material for synthesizing HG-10-102-01 and related 2-anilino-4-methylamino-5-chloropyrimidine LRRK2 inhibitors. The chlorine at C2 enables the key SNAr coupling with substituted anilines, while the N4-methylamino group provides the hinge-binding pharmacophore. The downstream inhibitor HG-10-102-01 achieves LRRK2 WT IC50 = 20.3 nM and G2019S mutant IC50 = 3.2 nM with demonstrated brain penetration in mice at 50 mg/kg IP [1][2]. Procurement of the des-chloro or 6-chloro analogs cannot access this validated chemotype, making this compound the only entry point to this therapeutically relevant chemical series [3].

Oncology Drug Discovery: Construction of Mutant-IDH1 Inhibitor Scaffolds

As documented in the US-10294206-B2 patent family (priority date 2015-04-21), 2-Chloro-N4-methylpyrimidine-4,5-diamine is a key intermediate for synthesizing fused-bicyclic aryl quinolinone derivatives that inhibit mutant isocitrate dehydrogenase 1 (mt-IDH1) [1]. These inhibitors target IDH1 R132 mutations prevalent in acute myeloid leukemia (AML) and solid tumors. The compound's 2-chloro substituent provides the synthetic handle for constructing the fused heterocyclic core, while the N4-methyl group modulates the electronic properties of the pyrimidine ring to facilitate cyclization. Using the des-methyl analog 2-Chloro-4,5-diaminopyrimidine would alter the cyclization regiochemistry and hydrogen-bonding capacity, potentially compromising inhibitor potency and selectivity [2].

Heterocyclic Chemistry: Regioselective Synthesis of 2,9-Disubstituted Purines via Carbonylative Cyclization

The compound undergoes clean cyclization with N,N'-carbonyldiimidazole (CDI) in anhydrous THF at room temperature to afford 2-chloro-9-methyl-7H-purin-8(9H)-one (CAS 1273315-11-9) in a single step, as demonstrated at the 150 mg scale (0.95 mmol) with 310 mg CDI (1.9 mmol) [1]. This transformation exploits the unique juxtaposition of the 5-amino group (nucleophile) and the 4-methylamino substituent (directing N9 methylation) to achieve regioselective purine formation. The 6-chloro regioisomer would yield a different cyclization product (N7 vs. N9 alkylation pattern) due to altered electronic distribution, and the des-methyl analog would lack the N9-methyl group required for this specific purine scaffold [2].

Kinase Inhibitor Library Synthesis: Diversification via Sequential SNAr at C2 Followed by C5 Functionalization

The compound's C2 chlorine provides a controlled, moderately reactive leaving group for SNAr diversification, while the C5 primary amine remains available for subsequent amidation, sulfonylation, or reductive amination. This orthogonal reactivity profile enables the construction of diverse 2,4,5-trisubstituted pyrimidine libraries for kinase inhibitor screening [1]. The differentiated SNAr reactivity (C2 < C4/C6) allows chemists to perform selective C2 displacement without competing reaction at the C5 amino group, a synthetic advantage not offered by the 6-chloro isomer where the more reactive C6 chlorine may lead to lower regiochemical fidelity [2]. The compound's inclusion in patent JP2008504281A as a chemical intermediate for protein kinase inhibitors further validates its utility in this application context [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N4-methylpyrimidine-4,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.